molecular formula C9H8O4S B1362197 Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate CAS No. 57409-51-5

Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

Cat. No. B1362197
CAS RN: 57409-51-5
M. Wt: 212.22 g/mol
InChI Key: NBLQZHPVSHJRML-UHFFFAOYSA-N
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Description

“Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate” is a chemical compound with the linear formula C9H8O4S . It has a molecular weight of 212.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate” consists of 14 heavy atoms, 5 of which are aromatic . The molecule has 5 rotatable bonds . It has 4 hydrogen bond acceptors and no hydrogen bond donors .


Physical And Chemical Properties Analysis

“Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate” has a high gastrointestinal absorption . It is not a substrate for P-glycoprotein and does not permeate the blood-brain barrier . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a log Po/w (iLOGP) of 1.39 . It is soluble, with a solubility of 1.9 mg/ml .

Scientific Research Applications

1. Medicinal Chemistry

Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate derivatives have been identified as potential modulators in medicinal chemistry. For instance, they have been utilized in the design and synthesis of new Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel modulators. These compounds, like derivatives of 4-(thiophen-2-yl)butanoic acid, have shown promising results in activating TRPV1 channels, indicating potential therapeutic applications (Aiello et al., 2016).

2. Analytical Chemistry

In analytical chemistry, derivatives of Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate have been used as fluorogenic labelling reagents. They react selectively with biologically important thiols to produce fluorescent adducts, facilitating their detection in high-performance liquid chromatography (Gatti et al., 1990).

3. Solar Cell Applications

This compound has also found applications in the field of solar energy. Novel organic sensitizers containing thiophene units, similar to Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, have been engineered for solar cell applications. These sensitizers have demonstrated high efficiency in photon to current conversion, highlighting their potential in the development of more efficient solar cells (Kim et al., 2006).

4. Material Science

In material science, derivatives of this compound have been synthesized and utilized in creating new soluble conducting polymers. These polymers are significant for their potential use in electrochromic devices, indicating a wide range of applicability in electronic and optical materials (Variş et al., 2006).

5. Quantum Chemistry

In quantum chemistry, Methyl butanoate, a related compound, has been extensively studied as a surrogate for fatty acid esters in biodiesel fuel. Research into the thermodynamics and kinetics of its autoignition chemistry provides crucial insights for the development of more efficient and cleaner biofuels (Jiao et al., 2015).

Safety And Hazards

“Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate” is classified with the signal word "Warning" . It has the hazard statement H319 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

methyl 2,4-dioxo-4-thiophen-2-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLQZHPVSHJRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378010
Record name Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

CAS RN

57409-51-5
Record name Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2,4-DIOXO-4-(2-THIENYL)BUTANOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VL Gein, MA Mar'Yasov - Russian Journal of Organic Chemistry, 2015 - Springer
Three-component condensation of methyl 4-(furan-2-yl)- and 4-(thiophen-2-yl)-2,4-dioxobutanoates with aromatic aldehydes and 1,3-thiazol-2-amine afforded 5-aryl-4-(hetaren-2-…
Number of citations: 11 link.springer.com
S Altomonte, GL Baillie, RA Ross, J Riley, M Zanda - RSC Advances, 2014 - pubs.rsc.org
An array of cannabinoid ligands, bearing meta- and para-substituted pentafluorosulfanyl (SF5) aniline groups in position 3 of the pyrazole ring, was efficiently synthesised and …
Number of citations: 40 pubs.rsc.org
M Kang, S Jiang, Y Liu, K Wei, P Liu, X Yang… - … of Photochemistry and …, 2023 - Elsevier
A Schiff base (E)N'-(2-hydroxybenzylidene)-1-(quinolin-8-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide (N1) was designed and synthesized from 1-(quinolin-8-yl)-5-(thiophen-2-yl…
Number of citations: 2 www.sciencedirect.com
M Kang, S Jiang, Y Liu, K Wei, P Liu, X Yang… - Schiff Base from … - papers.ssrn.com
A Schiff base (E) N'-(2-hydroxybenzylidene)-1-(quinolin-8-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide (N1) was designed and synthesized from 1-(quinolin-8-yl)-5-(thiophen-2-yl…
Number of citations: 0 papers.ssrn.com
B Veeraswamy, C Kurumurthy, GS Kumar, PS Rao… - 2012 - nopr.niscpr.res.in
A series of novel 5-substituted isoxazole-3-carboxamide derivatives 6 have been prepared by coupling of 5-substituted isoxazole-3-carboxylic acids 3 with substituted-3-…
Number of citations: 14 nopr.niscpr.res.in
P Lazzari, R Pertwee, M Zanda - 2014 - academia.edu
Cannabinoid receptors are members of the large family of G-protein coupled receptors (GPCRs)[1]. Two types of cannabinoid receptor have been discovered so far, CB1 and CB2 [2], …
Number of citations: 0 www.academia.edu
R Distinto, C Zanato, S Montanari, MG Cascio… - Journal of Fluorine …, 2014 - Elsevier
Replacement of the 3-carbonylaminopiperidine substitutent with a “click” 4-[N-(4-fluorobutyl)-(1,2,3-triazolyl)] group in Rimonabant-type pyrazoles produced a novel class of nanomolar …
Number of citations: 8 www.sciencedirect.com
Z Fang, B Mu, Y Liu, N Guo, L Xiong, Y Guo… - European journal of …, 2022 - Elsevier
AlkB homolog 5 (ALKBH5) is an RNA m 6 A demethylase involved in the regulation of genes transcription, translation and metabolism and has been considered as a promising …
Number of citations: 14 www.sciencedirect.com
LIU GUANNAN - 2012 - core.ac.uk
ASYMMETRIC ORGANOCATALYTIC HENRY REACTION OF β-SUBSTITUTED α-KETO ESTERS VIA DYNAMIC KINETIC RESOLUTION LIU GUANNAN NATIONAL Page 1 …
Number of citations: 2 core.ac.uk

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